Glycoside ST-J

Description

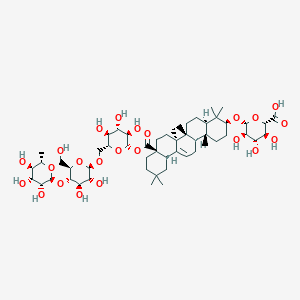

Structure

2D Structure

Properties

Molecular Formula |

C54H86O23 |

|---|---|

Molecular Weight |

1103.2 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxycarbonyl-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C54H86O23/c1-22-30(56)32(58)37(63)45(71-22)75-41-25(20-55)72-44(40(66)36(41)62)70-21-26-31(57)33(59)38(64)46(73-26)77-48(69)54-17-15-49(2,3)19-24(54)23-9-10-28-51(6)13-12-29(74-47-39(65)34(60)35(61)42(76-47)43(67)68)50(4,5)27(51)11-14-53(28,8)52(23,7)16-18-54/h9,22,24-42,44-47,55-66H,10-21H2,1-8H3,(H,67,68)/t22-,24-,25+,26+,27-,28+,29-,30-,31+,32+,33-,34-,35-,36+,37+,38+,39+,40+,41+,42-,44+,45-,46-,47+,51-,52+,53+,54-/m0/s1 |

InChI Key |

RJWVNQDEFVAPCR-UAOABQJCSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)C(=O)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(C(O9)C(=O)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Glycoside ST-J: Structure, Bioactivity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of Glycoside ST-J, a triterpenoid saponin with demonstrated antitumor activity. The information presented herein is intended to support research and development efforts in the field of oncology and natural product-based drug discovery.

Chemical Identity and Structure

This compound, also referred to as hedera saponin St-J, is a naturally occurring triterpenoid saponin isolated from the rhizomes of Anemone flaccida Fr. Schmidt.[1] Its chemical identity has been established through various chromatographic and spectroscopic techniques.

Chemical Formula: C₅₄H₈₆O₂₃[2]

Molecular Weight: 1103.26 g/mol [2]

CAS Number: 203513-88-6[3]

The foundational structure of this compound is based on an oleanane-type triterpenoid aglycone, to which a branched sugar chain is attached. The specific stereochemistry and linkages of the sugar moieties are crucial for its biological activity.

Figure 1: General Chemical Structure of a Hederasaponin Aglycone.

Physicochemical and Biological Properties

This compound exhibits notable biological activity, primarily as an antitumor agent. Its properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅₄H₈₆O₂₃ | [2] |

| Molecular Weight | 1103.26 g/mol | [2] |

| CAS Number | 203513-88-6 | [3] |

| Biological Source | Anemone flaccida Fr. Schmidt | [1] |

| Compound Class | Triterpenoid Saponin | [3][4] |

| Known Biological Activity | Antitumor, induces apoptosis in HeLa cells | [1] |

Experimental Protocols

The following sections detail the methodologies employed in the investigation of this compound's biological effects.

Isolation of this compound

This compound is isolated from the rhizomes of Anemone flaccida. The general procedure involves:

-

Extraction: The dried and pulverized rhizomes are extracted with methanol.

-

Fractionation: The crude methanol extract is subjected to various chromatographic techniques to separate the different constituents.

-

Purification: this compound is purified from the fractions using repeated column chromatography.

-

Structure Elucidation: The structure of the purified compound is determined using physicochemical properties and analysis of its spectral data.[5]

Cell Proliferation Assay (MTT Assay)

The inhibitory effect of this compound on the proliferation of cancer cells, such as HeLa cells, is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: HeLa cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with varying concentrations of this compound and incubated for a defined period (e.g., 24-72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC/PI Staining)

The induction of apoptosis by this compound is often evaluated using Annexin V-FITC and Propidium Iodide (PI) double staining followed by flow cytometry.

-

Cell Treatment: HeLa cells are treated with this compound at a predetermined concentration for a specific duration.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

-

Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Signaling Pathway Modulation

This compound exerts its antitumor effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

COX-2/PGE2 Signaling Pathway

Research on triterpenoid saponins from Anemone flaccida suggests that their antitumor activities involve the inhibition of the COX-2/PGE2 signaling pathway, which plays a crucial role in inflammation and cancer progression.[1]

Diagram 1: Inhibition of the COX-2/PGE2 Signaling Pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cell growth, differentiation, and apoptosis. Triterpenoid saponins from Anemone flaccida have been shown to modulate this pathway.[6]

Diagram 2: Modulation of the MAPK Signaling Pathway by this compound.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is often constitutively activated in many cancers and promotes cell survival and proliferation. Triterpenoid saponins from Anemone flaccida have been found to inhibit the activation of this pathway.[6]

Diagram 3: Inhibition of the STAT3 Signaling Pathway by this compound.

Conclusion

This compound, a triterpenoid saponin from Anemone flaccida, demonstrates significant potential as an antitumor agent. Its ability to induce apoptosis in cancer cells is mediated through the modulation of multiple critical signaling pathways, including COX-2/PGE2, MAPK, and STAT3. The detailed chemical and biological information provided in this guide serves as a valuable resource for the scientific community to further explore the therapeutic applications of this promising natural product. Further research is warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. The Antitumor Effects of Triterpenoid Saponins from the Anemone flaccida and the Underlying Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. iomcworld.com [iomcworld.com]

- 5. [Studies on triterpenoid saponins in the rhizome of Anemone flaccida] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Triterpenoid Saponins from Anemone flaccida Suppress Tumor Cell Proliferation by Regulating MAPK, PD1/PDL1, and STAT3 Signaling Pathways and Altering Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Glycoside ST-J: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and preliminary biological characterization of Glycoside ST-J, a triterpenoid saponin derived from the rhizomes of Anemone flaccida. This document details the experimental protocols for its extraction and purification, presents its known biological activities, and visualizes the implicated signaling pathways.

Introduction to this compound

This compound is an oleanane-type triterpenoid saponin isolated from the rhizomes of Anemone flaccida, a perennial herb used in traditional Chinese medicine.[1][2] Identified as a promising natural compound, this compound has demonstrated notable antitumor activity, specifically through the inhibition of HeLa human cervical cancer cell proliferation.[3] It is one of several bioactive saponins found in A. flaccida, which collectively are being investigated for their therapeutic potential.[2][4]

Physicochemical Properties and Structure

The foundational structure of this compound is based on the pentacyclic triterpene, oleanolic acid. Its detailed chemical structure, inclusive of its glycosidic linkages, is presented below.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₅₄H₈₆O₂₃ | [5] |

| Molecular Weight | 1103.25 g/mol | [5] |

| Compound Type | Triterpenoid Saponin | [5] |

| Aglycone | Oleanolic Acid | [6] |

| Source | Rhizomes of Anemone flaccida | [3] |

| CAS Number | 203513-88-6 | [5] |

Experimental Protocols

The following sections detail the methodologies for the discovery and isolation of this compound from Anemone flaccida. The workflow is presented to guide researchers in the replication of this process.

Plant Material Collection and Preparation

Fresh rhizomes of Anemone flaccida are collected and authenticated. The rhizomes are then washed, dried, and pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction of Crude Saponins

The powdered rhizomes of Anemone flaccida are subjected to solvent extraction to isolate the crude saponin mixture. A typical protocol is as follows:

-

Maceration: The powdered plant material is macerated with methanol at room temperature.

-

Filtration and Concentration: The methanolic extract is filtered and then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with different solvents of increasing polarity, such as petroleum ether and n-butanol, to separate compounds based on their polarity. The saponin-rich fraction is typically found in the n-butanol extract.

Isolation and Purification of this compound

The crude saponin extract is subjected to a series of chromatographic techniques to isolate and purify this compound.

-

Column Chromatography (Silica Gel): The crude n-butanol extract is first fractionated using silica gel column chromatography with a gradient of chloroform-methanol or a similar solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Reversed-Phase Column Chromatography: Fractions containing this compound are pooled and further purified on a reversed-phase C18 column, eluting with a methanol-water gradient.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of this compound is achieved using preparative HPLC. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water. The effluent is monitored by a UV detector, and the peak corresponding to this compound is collected. The purity of the isolated compound is then confirmed by analytical HPLC.

Structural Elucidation

The structure of the purified this compound is elucidated using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are employed to determine the complete structure, including the stereochemistry of the aglycone and the sequence and linkage of the sugar moieties.

Table 2: Expected Spectroscopic Data for this compound (based on oleanolic acid glycosides)

| Data Type | Expected Characteristics |

| ¹H NMR | Signals corresponding to the oleanolic acid backbone, including a characteristic olefinic proton around δ 5.3-5.5 ppm. Multiple anomeric proton signals in the region of δ 4.5-5.5 ppm, indicative of the sugar units. |

| ¹³C NMR | Approximately 54 carbon signals. Resonances for the oleanolic acid core, including the C-12 and C-13 olefinic carbons around δ 122 and 144 ppm, respectively, and a carboxyl carbon (C-28) signal above δ 175 ppm. Signals for the sugar moieties, including anomeric carbons between δ 95-105 ppm. |

| ESI-MS | A molecular ion peak [M+Na]⁺ or [M-H]⁻ corresponding to the molecular weight. Fragmentation patterns showing the sequential loss of sugar residues. |

Biological Activity and Signaling Pathways

A mixture of triterpenoid saponins from Anemone flaccida, including this compound, has been shown to inhibit the proliferation of several cancer cell lines, including HeLa, BEL-7402, and HepG2 cells.[6] The antitumor activity is believed to be mediated, at least in part, through the induction of apoptosis.[3]

The underlying mechanisms of action for the saponin mixture involve the modulation of several key signaling pathways:

-

COX-2/PGE2 Pathway: The saponins have been shown to inhibit the cyclooxygenase-2 (COX-2)/prostaglandin E2 (PGE2) pathway, which is often upregulated in cancerous tissues and plays a role in inflammation and cell proliferation.[6]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade, which is crucial for cell proliferation, differentiation, and survival, is also affected.[7]

-

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is involved in cell growth and apoptosis, is another target of these saponins.[7]

Conclusion

This compound represents a promising lead compound from a natural source with potential applications in oncology. This guide provides a comprehensive overview of the current knowledge on its discovery and isolation, serving as a valuable resource for researchers in natural product chemistry and drug development. Further investigation is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in preclinical and clinical settings.

References

- 1. Characteristic fragmentation behavior of some glucuronide-type triterpenoid saponins using electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Studies on triterpenoid saponins in the rhizome of Anemone flaccida] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facile Synthesis of Oleanolic Acid Monoglycosides and Diglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive Analysis of the Triterpenoid Saponins Biosynthetic Pathway in Anemone flaccida by Transcriptome and Proteome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

The Architecture of Triterpenoid Saponin Production in Anemone Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate biosynthetic pathway of triterpenoid saponins in Anemone species, with a particular focus on Anemone flaccida. Triterpenoid saponins are a diverse class of natural products renowned for their wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects. Understanding their biosynthesis is paramount for the targeted development of novel therapeutics and for optimizing their production. This document provides a comprehensive overview of the core biosynthetic pathways, the key enzymes and genes involved, detailed experimental protocols for their study, and insights into the regulatory mechanisms governing their production.

The Core Biosynthetic Pathway of Triterpenoid Saponins in Anemone

The biosynthesis of triterpenoid saponins in Anemone is a complex process that originates from the universal isoprenoid pathway. The initial steps occur in both the cytoplasm and plastids, converging to produce the central C30 precursor, 2,3-oxidosqualene. This precursor is then cyclized and subsequently modified through a series of enzymatic reactions to generate the vast diversity of saponin structures observed in nature.

Upstream Pathway: Isoprenoid Precursor Biosynthesis

The journey begins with the synthesis of the five-carbon building block, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, two distinct pathways contribute to the IPP pool:

-

Mevalonate (MVA) Pathway: Primarily located in the cytosol, this pathway starts with acetyl-CoA and proceeds through a series of enzymatic steps to produce IPP.

-

Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway utilizes pyruvate and glyceraldehyde-3-phosphate as precursors for IPP and DMAPP synthesis.

While both pathways are active, there can be cross-talk between them, ensuring a steady supply of isoprenoid precursors for various metabolic needs, including triterpenoid saponin biosynthesis.[1][2]

Downstream Pathway: From Squalene to Diverse Saponins

The downstream pathway involves the formation of the triterpenoid backbone and its subsequent modifications:

-

Squalene Synthesis: Farnesyl pyrophosphate (FPP), formed by the condensation of IPP and DMAPP units, is the direct precursor to squalene. Two molecules of FPP are joined head-to-head by the enzyme squalene synthase (SS) to form squalene.

-

Cyclization of 2,3-Oxidosqualene: Squalene is then epoxidized to 2,3-oxidosqualene by squalene epoxidase (SE). This is a critical branching point. In Anemone flaccida, the cyclization of 2,3-oxidosqualene is primarily catalyzed by β-amyrin synthase (β-AS) , leading to the formation of the pentacyclic triterpenoid, β-amyrin. This is the committed step for the biosynthesis of the predominant oleanane-type saponins in this species.[1][2]

-

Ancillary Pathway in Anemone flaccida: Intriguingly, transcriptomic analysis of A. flaccida has revealed a secondary, or "backburner," pathway for triterpene biosynthesis. This pathway is catalyzed by camelliol C synthase , which produces a different triterpene backbone and β-amyrin as a minor byproduct.[3][4][5]

-

Backbone Modification: The β-amyrin skeleton undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450-dependent monooxygenases (CYPs) . A key enzyme subfamily identified in A. flaccida is CYP716A , which is involved in the oxidation of the β-amyrin backbone to produce various aglycones, such as oleanolic acid.[1][2]

-

Glycosylation: The final step in saponin biosynthesis is the attachment of sugar moieties to the triterpenoid aglycone, a process known as glycosylation. This is carried out by a large family of enzymes called UDP-glycosyltransferases (UGTs) . The number, type, and position of these sugar chains contribute significantly to the structural diversity and biological activity of the final saponin molecules.[1][2][3]

Key Genes and Enzymes in the Triterpenoid Saponin Biosynthetic Pathway of Anemone flaccida

Transcriptome and proteome profiling of Anemone flaccida has led to the identification of numerous candidate genes encoding the enzymes involved in triterpenoid saponin biosynthesis. The table below summarizes the number of unigenes identified for key enzymes in the pathway.

| Enzyme | Abbreviation | Number of Unigenes Identified |

| Acetyl-CoA C-acetyltransferase | AACT | 4 |

| 3-hydroxy-3-methylglutaryl-CoA synthase | HMGS | 1 |

| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | 3 |

| Mevalonate kinase | MK | 1 |

| Phosphomevalonate kinase | PMK | 1 |

| Mevalonate-5-pyrophosphate decarboxylase | MDC | 1 |

| Isopentenyl diphosphate isomerase | IPPI | - |

| Geranyl diphosphate synthase | GPPS | - |

| Farnesyl diphosphate synthase | FPPS | - |

| Squalene synthase | SS | - |

| Squalene epoxidase | SE | - |

| β-amyrin synthase | β-AS | - |

| Cytochrome P450 monooxygenases | CYPs | 126 |

| UDP-glycosyltransferases | UGTs | 32 |

Data sourced from Zhan et al., 2016. The number of unigenes for some enzymes in the downstream pathway was not explicitly quantified in the referenced abstract.[1]

A comparative analysis of gene expression between the rhizomes (the primary site of saponin accumulation) and leaves of A. flaccida revealed significant differential expression. In the rhizomes, 14,004 unigenes were found to be up-regulated, while 14,090 were down-regulated compared to the leaves.[1] This highlights the tissue-specific regulation of the biosynthetic pathway.

Experimental Protocols for Studying Triterpenoid Saponin Biosynthesis

The elucidation of the triterpenoid saponin biosynthetic pathway in Anemone has been made possible through a combination of advanced molecular biology and analytical chemistry techniques. Below are detailed methodologies for the key experiments.

Transcriptome Analysis using RNA-Seq

Objective: To identify and quantify the expression levels of genes involved in the triterpenoid saponin biosynthetic pathway.

Methodology:

-

Plant Material: Collect fresh tissues (e.g., rhizomes and leaves) from mature Anemone plants. Immediately freeze the samples in liquid nitrogen and store at -80°C until RNA extraction.

-

RNA Extraction:

-

Grind the frozen tissue to a fine powder in liquid nitrogen.

-

Extract total RNA using a suitable method, such as a TRIzol-based protocol or a commercial plant RNA extraction kit.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis or a bioanalyzer.

-

-

Library Preparation and Sequencing:

-

Enrich for mRNA from the total RNA using oligo(dT) magnetic beads.

-

Fragment the mRNA into smaller pieces.

-

Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers.

-

Synthesize second-strand cDNA using DNA Polymerase I and RNase H.

-

Perform end repair, A-tailing, and ligate sequencing adapters to the cDNA fragments.

-

Select fragments of a suitable size using gel purification.

-

Amplify the library by PCR.

-

Sequence the prepared library on a high-throughput sequencing platform, such as Illumina HiSeq.

-

-

Data Analysis:

-

Perform quality control of the raw sequencing reads to remove low-quality reads and adapters.

-

Assemble the clean reads de novo to construct a reference transcriptome.

-

Annotate the assembled unigenes by performing BLAST searches against public databases (e.g., Nr, Nt, Swiss-Prot, GO, KEGG).

-

Quantify the expression levels of the unigenes by mapping the clean reads back to the assembled transcriptome and calculating FPKM (Fragments Per Kilobase of transcript per Million mapped reads) values.

-

Identify differentially expressed genes (DEGs) between different tissues or treatments based on the FPKM values.

-

Proteome Analysis using iTRAQ

Objective: To identify and quantify the proteins involved in the triterpenoid saponin biosynthetic pathway.

Methodology:

-

Protein Extraction:

-

Grind frozen plant tissue in liquid nitrogen.

-

Extract total proteins using a suitable extraction buffer (e.g., containing Tris-HCl, EDTA, and protease inhibitors).

-

Precipitate the proteins using a method like TCA/acetone precipitation.

-

Wash the protein pellet to remove contaminants and resuspend it in a lysis buffer.

-

Quantify the protein concentration using a standard assay (e.g., Bradford assay).

-

-

Protein Digestion and iTRAQ Labeling:

-

Reduce the disulfide bonds in the proteins with a reducing agent (e.g., DTT).

-

Alkylate the cysteine residues with an alkylating agent (e.g., iodoacetamide).

-

Digest the proteins into peptides using trypsin.

-

Label the resulting peptides from each sample with the different iTRAQ (isobaric tags for relative and absolute quantitation) reagents according to the manufacturer's protocol.

-

Pool the labeled peptide samples.

-

-

Peptide Fractionation and LC-MS/MS Analysis:

-

Fractionate the pooled, labeled peptides using strong cation exchange (SCX) chromatography or high-pH reversed-phase chromatography to reduce sample complexity.

-

Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Search the MS/MS spectra against a protein database (derived from the transcriptome data) to identify the peptides and their corresponding proteins.

-

Quantify the relative abundance of the proteins based on the intensity of the iTRAQ reporter ions in the MS/MS spectra.

-

Identify differentially expressed proteins between samples.

-

Gene Expression Validation by qRT-PCR

Objective: To validate the expression patterns of key candidate genes identified from the transcriptome analysis.

Methodology:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the plant tissues of interest as described in the RNA-Seq protocol.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

-

Primer Design:

-

Design gene-specific primers for the target genes and one or more stable reference genes (housekeeping genes) for normalization.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Perform the qRT-PCR reaction using a real-time PCR system and a SYBR Green-based detection method.

-

The reaction mixture typically contains cDNA template, forward and reverse primers, and SYBR Green master mix.

-

Use a thermal cycling program consisting of an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

-

Perform a melt curve analysis at the end of the PCR to verify the specificity of the amplification.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative expression levels of the target genes using a method such as the 2-ΔΔCt method, normalizing to the expression of the reference gene(s).

-

Regulation of Triterpenoid Saponin Biosynthesis

The production of triterpenoid saponins in Anemone is a tightly regulated process, influenced by both developmental cues and environmental stimuli. Phytohormones play a crucial role in modulating the expression of genes in the biosynthetic pathway.

Transcriptomic studies in Anemone flaccida have shown that the expression of key downstream genes, particularly those encoding CYPs and UGTs, is differentially responsive to treatment with:

-

Methyl jasmonate (MeJA): A key signaling molecule in plant defense against herbivores and necrotrophic pathogens.

-

Salicylic acid (SA): A central player in the plant's defense response against biotrophic pathogens.

-

Indole-3-acetic acid (IAA): The primary auxin in plants, involved in various aspects of growth and development.[3][4][5]

This hormonal regulation suggests that triterpenoid saponins in Anemone likely play a role in the plant's defense mechanisms and that their production can be elicited by specific stress signals.

Visualizing the Biosynthetic and Regulatory Pathways

To provide a clearer understanding of the complex processes described, the following diagrams, generated using the DOT language, illustrate the core biosynthetic pathway and the proposed regulatory network.

Triterpenoid Saponin Biosynthetic Pathway in Anemone

References

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive Analysis of the Triterpenoid Saponins Biosynthetic Pathway in Anemone flaccida by Transcriptome and Proteome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comprehensive Analysis of the Triterpenoid Saponins Biosynthetic Pathway in Anemone flaccida by Transcriptome and Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchwithrutgers.com [researchwithrutgers.com]

- 5. Transcriptomic analysis in Anemone flaccida rhizomes reveals ancillary pathway for triterpene saponins biosynthesis and differential responsiveness to phytohormones [agris.fao.org]

Glycoside ST-J: A Technical Overview of its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoside ST-J, a triterpenoid saponin isolated from Anemone flaccida, has demonstrated cytotoxic effects against cancer cells. While research specifically on this compound is in its early stages, its mechanism of action can be understood within the broader context of glycosides, particularly the well-studied cardiac glycosides, which share fundamental mechanistic similarities. This technical guide provides an in-depth analysis of the proposed mechanism of action of this compound and related compounds in cancer cells, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: Na+/K+-ATPase Inhibition

The primary molecular target of many anticancer glycosides is the Na+/K+-ATPase, an essential ion pump in the plasma membrane. Inhibition of this pump disrupts the cellular ion homeostasis, leading to a cascade of events that culminate in cell cycle arrest and apoptosis.[1][2]

Signaling Pathway initiated by Na+/K+-ATPase Inhibition

The binding of a glycoside to the Na+/K+-ATPase triggers a series of downstream signaling events. This includes the disruption of the sodium and potassium gradients, leading to an increase in intracellular sodium and a decrease in intracellular potassium. This ionic imbalance subsequently affects the Na+/Ca2+ exchanger, resulting in an influx of calcium ions. The elevated intracellular calcium acts as a second messenger, activating various signaling pathways that contribute to apoptosis. Additionally, the Na+/K+-ATPase can act as a signal transducer, activating protein kinase cascades, such as the Src-EGFR-Ras-Raf-MAPK pathway, which can paradoxically lead to apoptosis in cancer cells.[2][3]

Induction of Apoptosis

This compound and related compounds induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic pathways.

Intrinsic Apoptotic Pathway

The increase in intracellular calcium and the activation of MAPK pathways lead to mitochondrial dysfunction. This is characterized by a decrease in the mitochondrial membrane potential and the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9, in turn, activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death. The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is also dysregulated, favoring apoptosis.[4][5]

Extrinsic Apoptotic Pathway

Some evidence suggests that cardiac glycosides can also trigger the extrinsic apoptotic pathway by upregulating the expression of death receptors like Fas on the cell surface. Binding of the Fas ligand (FasL) to the Fas receptor initiates a signaling cascade that leads to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic pathway.

Cell Cycle Arrest

In addition to inducing apoptosis, glycosides can cause cell cycle arrest, primarily at the G2/M phase. This is often a result of DNA damage induced by the compound. The cell cycle arrest is mediated by the ATR-CHK2-CDC25C signaling pathway. Activation of this pathway prevents the dephosphorylation of CDK1, keeping it in an inactive state and thus halting the progression of the cell cycle into mitosis.[4][5]

Immunogenic Cell Death (ICD)

A more recently discovered mechanism of action for some glycosides is the induction of immunogenic cell death (ICD). ICD is a form of apoptosis that stimulates an anti-tumor immune response. Key features of ICD include the surface exposure of calreticulin (an "eat-me" signal for dendritic cells), the release of ATP (a "find-me" signal), and the secretion of HMGB1. These damage-associated molecular patterns (DAMPs) promote the maturation of dendritic cells and the subsequent activation of an anti-tumor T-cell response.[6]

Quantitative Data

The following tables summarize the cytotoxic and cell cycle effects of this compound and representative cardiac glycosides on various cancer cell lines.

Table 1: Cytotoxicity of this compound and Related Saponins in HeLa Cells

| Compound | IC50 (µg/mL) |

| Glycoside St-I4a | > 10 |

| This compound | > 10 |

| Anhuienoside E | 7.8 |

| Hederasaponin B | 9.2 |

| Flaccidoside II | 3.5 |

Data from Han et al., 2009.

Table 2: Cytotoxicity of Representative Cardiac Glycosides in Various Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) |

| Digitoxin | HeLa | 28 |

| Digitoxin | HepG2/ADM | 52.29 (48h) |

| Digitoxin | SKOV-3 | 400 |

| Ouabain | A549 | ~50-100 |

| Ouabain | HCT116 | ~50-100 |

Data from multiple sources.[7][8][9][10]

Table 3: Effect of Digitoxin on Cell Cycle Distribution in HepG2/ADM Cells

| Treatment | % G0/G1 | % S | % G2/M |

| Control (24h) | 58.23 | 18.13 | 23.64 |

| 20 nM Digitoxin (24h) | 42.11 | 16.49 | 41.40 |

Data from Chen et al., 2020.[5]

Table 4: Apoptosis Induction by Ouabain in A549 and HCT116 Cells after 48h

| Cell Line | Ouabain Concentration (nM) | % Apoptotic Cells (Early + Late) |

| A549 | 0 | 5.2 |

| A549 | 50 | 15.8 |

| A549 | 100 | 28.4 |

| HCT116 | 0 | 4.7 |

| HCT116 | 50 | 12.9 |

| HCT116 | 100 | 25.1 |

Data from Li et al., 2019.[10]

Experimental Protocols

Western Blotting for Apoptosis Markers (Cleaved Caspase-3, Bcl-2, Bax)

This protocol describes the detection of key apoptosis-related proteins by Western blotting.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells at an appropriate density and treat with various concentrations of this compound or a related compound for the desired time.

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle.

Methodology:

-

Cell Culture and Treatment: Treat cells with the glycoside of interest as described above.

-

Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.[6]

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.[6][11]

-

Washing: Centrifuge the fixed cells and wash twice with PBS.[6]

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) to degrade RNA and prevent its staining.[3]

-

PI Staining: Add propidium iodide solution (e.g., 50 µg/mL) and incubate for 5-10 minutes at room temperature in the dark.[3]

-

Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. The DNA content is measured by the fluorescence intensity of PI.

Apoptosis Assay by Annexin V-FITC and PI Staining

This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Culture and Treatment: Treat cells as previously described.

-

Cell Harvesting: Collect 1-5 x 10^5 cells by centrifugation.[12]

-

Washing: Wash the cells once with cold PBS.[12]

-

Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.[12]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.[12]

-

Incubation: Incubate for 15-20 minutes at room temperature in the dark.[12][13]

-

Dilution: Add 400 µL of 1X Binding Buffer to each sample.[12]

-

Flow Cytometry: Analyze the samples immediately by flow cytometry.

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

This assay uses the fluorescent dye JC-1 to assess mitochondrial health.

Methodology:

-

Cell Culture and Treatment: Culture cells in appropriate plates and treat with the test compound.

-

JC-1 Staining: Prepare a JC-1 working solution (e.g., 2 µM) in the cell culture medium. Replace the medium in the wells with the JC-1 solution.[14]

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[14]

-

Washing (Optional but Recommended): Aspirate the staining solution and wash the cells with pre-warmed assay buffer.

-

Analysis: Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.[14]

Conclusion

This compound, as a member of the triterpenoid saponin family, likely exerts its anticancer effects through a multi-faceted mechanism that is well-represented by the action of cardiac glycosides. The primary event is the inhibition of the Na+/K+-ATPase, which triggers a cascade of signaling events leading to apoptosis and cell cycle arrest. The induction of immunogenic cell death may also contribute to its overall anti-tumor activity. Further research is warranted to fully elucidate the specific molecular interactions and signaling pathways modulated by this compound, which could pave the way for its development as a novel anticancer therapeutic.

References

- 1. kumc.edu [kumc.edu]

- 2. researchgate.net [researchgate.net]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. Digitoxin inhibits proliferation of multidrug-resistant HepG2 cells through G2/M cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Digitoxin inhibits proliferation of multidrug-resistant HepG2 cells through G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 7. Digitoxin inhibits HeLa cell growth through the induction of G2/M cell cycle arrest and apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. vet.cornell.edu [vet.cornell.edu]

- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 13. bosterbio.com [bosterbio.com]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

Preliminary Biological Activity Screening of Glycoside ST-J: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoside ST-J is a triterpenoid saponin isolated from the plant Anemone flaccida[1][2]. Preliminary in vitro studies have demonstrated its potential as an antitumor agent, primarily through the inhibition of cancer cell proliferation and the induction of apoptosis[1][2][3]. This technical guide provides a comprehensive overview of the initial biological activity screening of this compound, including its effects on cervical cancer cells, detailed experimental methodologies, and an exploration of its potential mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Quantitative Data Summary

The preliminary biological evaluation of this compound has focused on its cytotoxic and apoptotic effects on the human cervical cancer cell line, HeLa. The following tables summarize the key quantitative and qualitative findings from these initial screenings.

Table 1: Cytotoxicity of this compound against HeLa Cells

| Compound | Cell Line | Assay | Endpoint | Result |

| This compound | HeLa | MTT Assay | IC50 | 16.34 µmol/L[3] |

Note: The IC50 value represents the concentration of a substance that is required for 50% inhibition of cell viability.

Table 2: Apoptotic Effects of this compound on HeLa Cells

| Assay | Endpoint | Result |

| Cell Cycle Analysis | Cell Cycle Arrest | Induces apoptosis[1][2] |

| Caspase-3 Expression Assay | Caspase-3 Activation | Induces apoptosis[1][2] |

Note: While apoptosis has been confirmed, specific quantitative data from these assays for this compound are not publicly available. One study ranked the antitumor activity of five saponins from Anemone flaccida in the following order of decreasing potency: flaccidoside II > anhuienoside E > hederasaponin B > glycoside St-I4a > this compound[1].

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the preliminary screening of this compound.

Cell Proliferation (MTT) Assay

This assay is a colorimetric method used to assess cell viability.

a. Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

b. Procedure:

-

HeLa cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of this compound and incubated for an additional 48 hours.

-

Following treatment, the medium is removed, and MTT solution is added to each well.

-

The plate is incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis

This method is used to determine the distribution of cells in the different phases of the cell cycle.

a. Materials:

-

HeLa cells

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution

-

RNase A

-

Flow cytometer

b. Procedure:

-

HeLa cells are treated with this compound for a specified period.

-

The cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

-

The fixed cells are washed again with PBS and then incubated with RNase A to degrade RNA.

-

Propidium Iodide (PI) staining solution is added to the cells, which are then incubated in the dark.

-

The DNA content of the cells is analyzed using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Caspase-3 Expression Assay

This assay measures the activity of caspase-3, a key effector caspase in apoptosis.

a. Materials:

-

HeLa cells

-

This compound

-

Lysis buffer

-

Caspase-3 substrate (e.g., DEVD-pNA)

-

Reaction buffer

-

Microplate reader

b. Procedure:

-

HeLa cells are treated with this compound to induce apoptosis.

-

The cells are harvested and lysed to release intracellular contents.

-

The cell lysate is incubated with a caspase-3 specific substrate (e.g., DEVD-pNA).

-

If caspase-3 is active, it will cleave the substrate, releasing a chromophore (pNA).

-

The absorbance of the released chromophore is measured at a wavelength of 405 nm using a microplate reader.

-

The increase in caspase-3 activity is determined by comparing the absorbance of treated samples to untreated controls.

Signaling Pathway and Experimental Workflow

The antitumor effects of triterpenoid saponins from Anemone flaccida, including this compound, are suggested to be mediated through the inhibition of the COX-2/PGE2 pathway, which subsequently leads to the induction of apoptosis.

References

Spectroscopic and Structural Analysis of Glycoside ST-J: A Technical Overview

A comprehensive analysis of "Glycoside ST-J" cannot be provided at this time as the identifier does not correspond to a known compound in the scientific literature. Extensive searches for "this compound" and its associated spectroscopic data (NMR, MS) did not yield any specific results for a compound with this designation.

The scientific literature contains a vast amount of data on numerous glycosides. For instance, detailed NMR and mass spectrometry data are available for compounds such as a hepta pyranosyl diterpene glycoside from Stevia rebaudiana[1], the cardiac glycoside digoxin[2], and various other flavonoid and steroidal glycosides[3][4]. However, without a more specific chemical name, CAS registry number, or a reference to a peer-reviewed publication describing "this compound," it is not possible to retrieve and present the requested technical information.

For the benefit of researchers, scientists, and drug development professionals, a general overview of the methodologies used for the spectroscopic analysis of glycosides is provided below. This information is based on established techniques and protocols commonly reported in the field.

General Methodologies for Glycoside Characterization

The structural elucidation of glycosides is a complex process that relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS) for Glycoside Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a glycoside and for obtaining information about its structure through fragmentation analysis.

Experimental Protocol for Mass Spectrometry:

A typical experimental setup for the analysis of glycosides involves High-Performance Liquid Chromatography (HPLC) coupled with high-resolution mass spectrometry (HR-MS)[4][5].

-

Sample Preparation: The glycoside is dissolved in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile or methanol.

-

Chromatography: The sample is injected into an HPLC system equipped with a column appropriate for separating glycosides (e.g., a C18 reversed-phase column). A gradient elution is often employed to achieve optimal separation.

-

Ionization: The eluent from the HPLC is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique for glycosides as it minimizes fragmentation of the intact molecule[5].

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer. This provides the accurate molecular weight of the glycoside[1][6].

-

Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ion of the glycoside is selected and subjected to fragmentation, for example, through collision-induced dissociation (CID). The resulting fragment ions provide information about the sequence and linkage of the sugar units and the structure of the aglycone[7][8].

Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycoside Analysis

NMR spectroscopy is the most powerful technique for the complete structural elucidation of glycosides in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: A few milligrams of the purified glycoside are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O).

-

1D NMR Spectra:

-

¹H NMR: Provides information about the number and chemical environment of the protons in the molecule. The anomeric protons of the sugar units typically resonate in a distinct region of the spectrum[9][10].

-

¹³C NMR: Shows the signals for all the carbon atoms, providing information about the carbon skeleton of the glycoside.

-

-

2D NMR Spectra:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the same sugar residue.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is crucial for determining the linkages between sugar units and between the sugar chain and the aglycone.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry and conformation of the glycosidic linkages.

-

Data Presentation

The spectroscopic data for a known glycoside would typically be summarized in tables for clarity and ease of comparison.

Table 1: Hypothetical ¹H NMR Data for a Glycoside

| Position | δH (ppm) | Multiplicity | J (Hz) |

| H-1' | 4.50 | d | 7.8 |

| H-2' | 3.25 | t | 8.0 |

| ... | ... | ... | ... |

Table 2: Hypothetical ¹³C NMR Data for a Glycoside

| Position | δC (ppm) |

| C-1' | 102.5 |

| C-2' | 74.8 |

| ... | ... |

Table 3: Hypothetical High-Resolution Mass Spectrometry (HR-MS) Data

| Ion | Calculated m/z | Measured m/z | Formula |

| [M+Na]⁺ | 650.1234 | 650.1230 | C₂₈H₃₃O₁₅Na |

Visualization of Experimental Workflow

The general workflow for the structural elucidation of a glycoside can be visualized as follows:

Caption: General workflow for the isolation and structural elucidation of a natural glycoside.

To obtain the specific data requested for "this compound," it is imperative to provide a recognized chemical identifier. Upon receiving such information, a detailed technical guide can be compiled.

References

- 1. Isolation, NMR Spectral Analysis and Hydrolysis Studies of a Hepta Pyranosyl Diterpene Glycoside from Stevia rebaudiana Bertoni - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The conformational behaviour of the cardiac glycoside digoxin as indicated by NMR spectroscopy and molecular dynamics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of Flavonoid Glycoside Isomers Using Vision Transformer and Tandem Mass Spectrometry [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]

- 6. Structural Characterization of Gangliosides and Glycolipids via Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effective use of mass spectrometry for glycan and glycopeptide structural analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-resolution tandem mass spectrometry dataset reveals fragmentation patterns of cardiac glycosides in leaves of the foxglove plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Cytotoxic Potential of Glycoside ST-J: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-stage research on the cytotoxicity of Glycoside ST-J, a triterpenoid saponin isolated from the plant Anemone flaccida. This document summarizes the quantitative data on its cytotoxic effects, details the experimental methodologies used in its evaluation, and visualizes the key signaling pathways implicated in its mechanism of action.

Quantitative Cytotoxicity Data

This compound has demonstrated significant cytotoxic effects against human cervical cancer (HeLa) cells. The available quantitative data from preclinical studies is summarized below.

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| This compound | HeLa | MTT Assay | IC50 | 16.34 µmol/L | [1] |

Table 1: In Vitro Cytotoxicity of this compound. The half-maximal inhibitory concentration (IC50) of this compound was determined using an MTT assay on HeLa cells.

Experimental Protocols

The following sections detail the methodologies for the key experiments conducted to evaluate the cytotoxicity and apoptotic effects of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cells (e.g., HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

-

MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Apoptosis Detection: Cell Cycle Analysis via Flow Cytometry

Cell cycle analysis using propidium iodide (PI) staining and flow cytometry is a standard method to identify and quantify apoptotic cells, which are characterized by a sub-G1 peak due to DNA fragmentation.

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The fluorescence intensity is directly proportional to the DNA content. Apoptotic cells with fragmented DNA will have a lower DNA content than cells in the G1 phase of the cell cycle.

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight to permeabilize the cell membrane.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Generate a DNA content histogram. The percentage of cells in the sub-G1 phase represents the apoptotic cell population.

Apoptosis Confirmation: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.

Principle: This assay utilizes a synthetic peptide substrate that is specifically cleaved by active caspase-3. The cleavage releases a chromophore or fluorophore, which can be quantified.

Procedure (Colorimetric Assay):

-

Cell Lysis: Treat cells with this compound, harvest, and lyse them to release cellular contents, including active caspases.

-

Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

-

Assay Reaction: Incubate the cell lysate with a colorimetric substrate for caspase-3 (e.g., Ac-DEVD-pNA).

-

Absorbance Measurement: Measure the absorbance of the released chromophore (pNA) at 405 nm using a microplate reader.

-

Data Analysis: The increase in absorbance is proportional to the caspase-3 activity in the sample.

Signaling Pathways and Experimental Workflows

The cytotoxic and apoptotic effects of this compound are mediated through the modulation of specific intracellular signaling pathways.

Signaling Pathways Involved in this compound-Induced Apoptosis

Research indicates that the antitumor activity of triterpenoid saponins from Anemone flaccida, including this compound, involves the regulation of the COX-2/PGE2, MAPK, and STAT3 signaling pathways.[2][3][4]

References

Methodological & Application

Application Notes & Protocols: Glycoside ST-J Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction and purification of Glycoside ST-J, a triterpenoid saponin with potential antitumor activity, from the rhizomes of Anemone flaccida.[1][2] The protocols are designed to be scalable from laboratory research to larger-scale production.

This compound is a member of the oleanane-type triterpenoid saponins and has been identified as a bioactive constituent in Anemone flaccida.[3] Its potential as an anticancer agent necessitates robust and reproducible methods for its isolation and purification to enable further pharmacological studies and drug development.

Data Presentation: Quantitative Analysis

Table 1: Quantitative Data for Total Saponin Extraction from Anemone flaccida

| Step | Parameter | Value | Reference |

| Extraction | Starting Plant Material (dried rhizomes) | 1.5 kg | [4] |

| Water for Decoction | 9 kg | [4] | |

| Ethanol for Precipitation (95%) | To achieve 60% final concentration | [4] | |

| Purification | Macroporous Resin Column Elution (70% Ethanol) | 8 kg | [4] |

| Final Product | Total Saponin Powder Yield | 99.9 g | [4] |

| Purity of Total Saponins | 88% | [4] |

Table 2: Illustrative Quantitative Data for this compound Purification

| Step | Starting Material | Expected Yield | Purity |

| Crude Saponin Extract | 99.9 g | 99.9 g | ~88% |

| Low-Pressure C18 Chromatography | 99.9 g | 10-15 g (this compound rich fraction) | 40-60% |

| Preparative HPLC | 10-15 g | 500-1000 mg | >98% |

Note: The data in Table 2 is illustrative and based on typical yields for the purification of individual saponins from a crude extract. Actual yields may vary depending on the specific batch of plant material and chromatographic conditions.

Experimental Protocols

Large-Scale Extraction and Preliminary Purification of Total Saponins

This protocol is adapted from a patented method for industrial-scale extraction.[4]

Materials:

-

Dried and pulverized rhizomes of Anemone flaccida

-

Deionized water

-

95% Ethanol

-

D101 Macroporous adsorption resin

Equipment:

-

Large-scale extractor/decoction vessel

-

Filtration system

-

Rotary evaporator or equivalent solvent recovery system

-

Chromatography column

Procedure:

-

Decoction:

-

To 1.5 kg of pulverized rhizomes of Anemone flaccida, add 9 kg of water.

-

Heat the mixture and maintain it at a rolling boil for 2 hours.

-

Filter the mixture to separate the extract from the plant material.

-

Repeat the decoction process three times with the plant residue, combining all the filtrates.

-

-

Concentration:

-

Concentrate the combined filtrate under reduced pressure to obtain a thick extract with a relative density of approximately 1.07 g/mL at 60°C.

-

-

Ethanol Precipitation:

-

Cool the concentrated extract to room temperature.

-

Slowly add 95% ethanol while stirring to achieve a final ethanol concentration of 60%.

-

Allow the mixture to stand for 12 hours to facilitate the precipitation of polysaccharides and other impurities.

-

Filter the mixture to remove the precipitate.

-

-

Solvent Recovery:

-

Recover the ethanol from the filtrate under reduced pressure until no alcohol smell remains.

-

-

Macroporous Resin Chromatography:

-

Pack a chromatography column with D101 macroporous resin.

-

Load the ethanol-free extract onto the column.

-

Wash the column with deionized water until the effluent is colorless. Discard the water wash.

-

Elute the saponins from the resin with 8 kg of 70% ethanol at a flow rate of approximately 9 mL/min.

-

Collect the eluate.

-

-

Final Concentration and Drying:

-

Recover the ethanol from the eluate under reduced pressure.

-

Concentrate the remaining aqueous solution to a thick paste.

-

Dry the paste in a vacuum oven at 80°C for 12 hours to obtain the total saponin extract as a solid.

-

Pulverize the solid to obtain a fine powder.

-

Laboratory-Scale Extraction of Triterpenoid Saponins

This protocol is suitable for smaller-scale laboratory extractions.[5]

Materials:

-

Dried rhizomes of Anemone flaccida

-

Methanol

-

Ethanol (30% and 50%)

-

Deionized water

Equipment:

-

Grinder

-

Soxhlet extractor or large flask for maceration

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Grind the dried rhizomes of Anemone flaccida to a coarse powder.

-

Extract 5 kg of the powdered rhizomes with methanol at room temperature by maceration (stirring for 24-48 hours) or using a Soxhlet extractor.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

-

The crude extract can then be subjected to further chromatographic purification. A common subsequent step is to dissolve the extract in water and partition it with n-butanol. The n-butanol fraction, which will be enriched with saponins, is then concentrated and carried forward to the next purification step.

Purification of this compound by Column Chromatography

a) Low-Pressure Reverse-Phase C18 Chromatography

This step serves to fractionate the crude saponin extract.[5]

Materials:

-

Total saponin extract

-

Methanol (HPLC grade)

-

Deionized water (HPLC grade)

-

C18 reverse-phase silica gel

Equipment:

-

Glass chromatography column

-

Fraction collector

Procedure:

-

Dissolve the crude saponin extract in a minimal amount of the initial mobile phase (e.g., 30% methanol in water).

-

Pack a low-pressure chromatography column with C18 reverse-phase silica gel.

-

Equilibrate the column with the initial mobile phase.

-

Load the dissolved extract onto the column.

-

Elute the column with a stepwise or linear gradient of increasing methanol concentration in water (e.g., starting from 30% methanol, then stepping up to 50%, 70%, and finally 100% methanol).

-

Collect fractions and monitor the composition of each fraction by thin-layer chromatography (TLC) or analytical HPLC.

-

Combine the fractions containing this compound based on the analysis.

b) Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This is the final purification step to obtain high-purity this compound.

Materials:

-

This compound enriched fraction from the previous step

-

Acetonitrile (HPLC grade)

-

Deionized water (HPLC grade)

-

Trifluoroacetic acid (TFA) or Formic Acid (optional, as a mobile phase modifier)

Equipment:

-

Preparative HPLC system with a UV detector

-

Preparative C18 HPLC column (e.g., 250 mm x 20 mm, 5 µm particle size)

Procedure:

-

Dissolve the this compound enriched fraction in the initial mobile phase.

-

Equilibrate the preparative C18 column with the initial mobile phase. A typical starting condition would be a mixture of acetonitrile and water (e.g., 30:70 v/v), potentially with a small amount of acid modifier like 0.01% TFA.[6]

-

Inject the sample onto the column.

-

Elute the column with a linear gradient of acetonitrile in water. A representative gradient could be:

-

0-10 min: 30% Acetonitrile

-

10-50 min: 30% to 60% Acetonitrile

-

50-60 min: 60% to 90% Acetonitrile

-

60-70 min: 90% Acetonitrile (column wash)

-

70-80 min: Re-equilibration to 30% Acetonitrile

-

-

Monitor the elution at a suitable wavelength (e.g., 210 nm)[6].

-

Collect the peak corresponding to this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

-

Confirm the purity of the final product using analytical HPLC and its identity using mass spectrometry and NMR.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for this compound Extraction and Purification.

Logical Relationship of Purification Steps

Caption: Logical flow of the purification process.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Antitumor Effects of Triterpenoid Saponins from the Anemone flaccida and the Underlying Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Antitumor Effects of Triterpenoid Saponins from the Anemone flaccida and the Underlying Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. General saponin extract of Anemone flaccida Fr. Schmidt - Eureka | Patsnap [eureka.patsnap.com]

- 5. dovepress.com [dovepress.com]

- 6. jnxb.jnu.edu.cn [jnxb.jnu.edu.cn]

Application Notes and Protocols: The Use of Cardiac Glycosides in HeLa Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac glycosides are a class of naturally derived compounds historically used in the treatment of heart failure.[1][2] Recent research has unveiled their potent anticancer activities, making them promising candidates for cancer therapeutics.[1][2][3] These compounds have been shown to induce cell death in various cancer cell lines, including HeLa cells, through mechanisms such as apoptosis and autophagy.[4][5][6] The primary molecular target of cardiac glycosides is the Na+/K+-ATPase ion pump, and inhibition of this pump triggers a cascade of downstream signaling events.[2][7][8]

This document provides a comprehensive overview of the application of cardiac glycosides in HeLa cell culture assays, including detailed experimental protocols and a summary of their effects on key cellular processes. While a specific compound named "Glycoside ST-J" is not prominently documented in scientific literature, this guide is based on the well-established effects of the broader class of cardiac glycosides on HeLa cells.

Mechanism of Action

Cardiac glycosides exert their cytotoxic effects on HeLa cells primarily by inhibiting the Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular sodium and calcium ions, which in turn activates various signaling pathways that can lead to cell cycle arrest, apoptosis, and autophagy.[2][7][8] Key signaling pathways affected include the Ras/Raf/MEK/ERK pathway, PI3K/Akt/mTOR pathway, and pathways involving reactive oxygen species (ROS) generation and endoplasmic reticulum (ER) stress.[1][8]

Data Presentation: Effects of Cardiac Glycosides on HeLa Cells

The following tables summarize quantitative data on the effects of representative cardiac glycosides on HeLa cells, as described in the literature.

Table 1: Cytotoxicity of Cardiac Glycosides in HeLa Cells

| Compound | Assay | IC50 (nM) | Exposure Time (h) | Reference |

| Digitoxin | MTT Assay | 15.30 | 48 | [5] |

| Ouabain | Cell Viability | Not Specified | 48 | [6] |

| Bufalin | MTT Assay | Not Specified | 24, 48, 72 | [2] |

Table 2: Induction of Apoptosis by Cardiac Glycosides in HeLa Cells

| Compound | Assay | Apoptotic Cells (%) | Concentration (µg/ml) | Exposure Time (h) | Reference |

| FPOA | Annexin V-FITC/PI | 32.28 | 30 | 24 | [5] |

| MIPP | Annexin V/PI | 80.09 | 200 | 12 | [9] |

Experimental Protocols

Cell Culture and Maintenance

HeLa cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[10] Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[10]

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[11]

Materials:

-

HeLa cells

-

DMEM with 10% FBS

-

Cardiac Glycoside stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed HeLa cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[11]

-

Treat the cells with various concentrations of the cardiac glycoside for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.[11]

-

Calculate cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on standard flow cytometry procedures for apoptosis detection.[5]

Materials:

-

HeLa cells

-

6-well plates

-

Cardiac Glycoside stock solution

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed HeLa cells in 6-well plates at a density of 1.4 x 10^5 cells/well and incubate for 24 hours.[5]

-

Treat the cells with the cardiac glycoside for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 300 µL of binding buffer.[5]

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[5]

-

Incubate in the dark for 15 minutes at room temperature.[5]

-

Analyze the cells by flow cytometry.

Western Blot Analysis

This protocol outlines a general procedure for analyzing protein expression changes.[10]

Materials:

-

HeLa cells

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary and secondary antibodies

-

Chemiluminescence detection reagents

Procedure:

-

Treat HeLa cells with the cardiac glycoside as required.

-

Lyse the cells in RIPA buffer and centrifuge to collect the supernatant.[10]

-

Determine the protein concentration of the lysates.

-

Separate 10 µL of protein extract by SDS-PAGE and transfer to a membrane.[10]

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate.

Visualizations

Signaling Pathways

Experimental Workflow

References

- 1. The mechanistic role of cardiac glycosides in DNA damage response and repair signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cardiac glycosides from Digitalis lanata and their cytotoxic activities - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04464A [pubs.rsc.org]

- 4. Cardiac Glycoside Compound Isolated from Helleborus thibetanus Franch Displays Potent Toxicity against HeLa Cervical Carcinoma Cells through ROS-Independent Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FPOA induces apoptosis in HeLa human cervical cancer cells through a caspase-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumor Activity of the Cardiac Glycoside αlDiginoside by Modulating Mcl-1 in Human Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer activity of cardiac glycosides: At the frontier between cell-autonomous and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cardiac Glycosides as Autophagy Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of Apoptosis in HeLa Cells by a Novel Peptide from Fruiting Bodies of Morchella importuna via the Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of HeLa cell proteins that interact with Chlamydia trachomatis glycogen synthase using yeast two-hybrid assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

Application Notes and Protocols for Glycoside ST-J in In Vitro Proliferation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoside ST-J, a triterpenoid saponin isolated from Anemone flaccida, has demonstrated notable antitumor activity by inhibiting the proliferation of various cancer cell lines.[1][2] This document provides detailed application notes and a comprehensive protocol for utilizing this compound in in vitro cell proliferation studies, with a specific focus on the HeLa human cervical cancer cell line, against which its activity has been characterized. The primary mechanism of action involves the induction of apoptosis.[1][3]

Data Presentation

The antiproliferative activity of this compound and related triterpenoid saponins has been quantified through the determination of their half-maximal inhibitory concentration (IC50) values against several human cancer cell lines. The data presented below is derived from studies by Han et al. and summarizes the cytotoxic efficacy of these compounds.

| Compound | Cell Line | IC50 (µmol/L) |

| This compound | HeLa (Human Cervical Cancer) | 16.34 |

| This compound | BEL-7402 (Human Hepatoma) | 18.21 |

| This compound | HepG2 (Human Hepatoma) | 20.53 |

| Glycoside St-I4a | HeLa (Human Cervical Cancer) | 14.89 |

| Anhuienoside E | HeLa (Human Cervical Cancer) | 10.25 |

| Hedera saponin B | HeLa (Human Cervical Cancer) | 12.73 |